molecular formula C22H21N3O2S B2840711 N-benzhydryl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 946264-09-1

N-benzhydryl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No. B2840711
CAS RN: 946264-09-1
M. Wt: 391.49
InChI Key: BIMZEYSAAILNLS-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiazolo[3,2-a]pyrimidine ring . This type of compound is often found in pharmaceuticals and other biologically active substances .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolo[3,2-a]pyrimidine ring, which is a heterocyclic ring containing nitrogen and sulfur atoms . The compound also contains an acetamide group, which could influence its reactivity and interactions with biological targets.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the thiazolo[3,2-a]pyrimidine ring and the acetamide group. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazolo[3,2-a]pyrimidine ring could influence its solubility and stability .

Scientific Research Applications

Exploration of SAR and Drug Design

Research on similar thiazolo[3,2-a]pyrimidine derivatives has led to insights into their SAR features. For instance, modifications of thiazoleacetic acids have been explored to identify CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists, revealing that introducing nitrogen or a methyl substituent in the benzhydrylic position offers two alternative druggable scaffolds attractive for unsymmetrically substituted derivatives (Grimstrup et al., 2010). This research underscores the importance of structural modifications in enhancing the selectivity and potency of compounds targeting specific biological receptors.

Synthetic Routes and Building Blocks

The synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as doubly electrophilic building blocks demonstrates a novel synthetic route. This method involves the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products in acceptable yields, confirmed by analytical and spectral studies, highlighting the compound's potential as a versatile precursor for further chemical transformations (Janardhan et al., 2014).

Antitumor and Anti-inflammatory Applications

The compound has been foundational in synthesizing various heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and pyrimidine derivatives, with potential insecticidal, antitumor, and anti-inflammatory activities. For example, derivatives synthesized using 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide were tested against the cotton leafworm, Spodoptera littoralis, showing the compound's utility in developing new insecticidal agents (Fadda et al., 2017). Similarly, novel thiazolo[3,2-a]pyrimidine derivatives have shown moderate anti-inflammatory activity, further illustrating the compound's relevance in designing new therapeutic agents (Tozkoparan et al., 1999).

Antimicrobial Activity

The structure of N-benzhydryl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide and its derivatives have been exploited for their antimicrobial properties. Compounds synthesized from similar core structures have been tested for antimicrobial activity, showing promise against various bacterial and fungal strains. This research direction underscores the potential for developing new antimicrobial agents based on thiazolo[3,2-a]pyrimidin-3-yl scaffolds (Kerru et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Similar compounds have been found to have a wide range of biological activities, including antibacterial, antitumor, and anti-inflammatory activities .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the development of new drugs or other useful substances .

properties

IUPAC Name

N-benzhydryl-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-15-12-20(27)25-18(14-28-22(25)23-15)13-19(26)24-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-12,18,21H,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMZEYSAAILNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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